Methyl 2-(4-fluorophenoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-fluorophenoxy)benzoate: is an organic compound with the molecular formula C14H11FO3 . It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the hydrogen atom in the phenyl ring is substituted by a fluorophenoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial activity . For instance, benzimidazole bridged benzophenone substituted indole scaffolds have shown potent antimicrobial activity, with FtsZ, a key functional protein in bacterial cell division, being a potential target .
Mode of Action
It can be inferred from related studies that the compound may interact with its targets, leading to changes that inhibit the growth of bacteria .
Biochemical Pathways
Related compounds have been found to interfere with bacterial cell division, suggesting that the compound may affect similar pathways .
Result of Action
Based on related studies, it can be inferred that the compound may inhibit bacterial growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(4-fluorophenoxy)benzoate typically involves the esterification of 2-(4-fluorophenoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-fluorophenoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, 2-(4-fluorophenoxy)benzoic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol, 2-(4-fluorophenoxy)benzyl alcohol.
Substitution: The fluorine atom in the phenoxy group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or thiourea.
Major Products:
Oxidation: 2-(4-fluorophenoxy)benzoic acid.
Reduction: 2-(4-fluorophenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 2-(4-fluorophenoxy)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It can be used as a probe to investigate enzyme-substrate interactions and receptor binding studies.
Medicine: this compound has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of drugs with anti-inflammatory, analgesic, or antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. It is also used in the formulation of coatings and adhesives.
Comparison with Similar Compounds
Methyl 2-(4-chlorophenoxy)benzoate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 2-(4-bromophenoxy)benzoate: Similar structure but with a bromine atom instead of fluorine.
Methyl 2-(4-methylphenoxy)benzoate: Similar structure but with a methyl group instead of fluorine.
Uniqueness: Methyl 2-(4-fluorophenoxy)benzoate is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine atoms can enhance the lipophilicity, metabolic stability, and binding affinity of the compound, making it a valuable building block in drug discovery and development.
Properties
IUPAC Name |
methyl 2-(4-fluorophenoxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-17-14(16)12-4-2-3-5-13(12)18-11-8-6-10(15)7-9-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSDJBAXKKFYER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.